Product packaging for 6,6-Dimethyl-3-phenylheptane-2,5-dione(Cat. No.:CAS No. 112481-16-0)

6,6-Dimethyl-3-phenylheptane-2,5-dione

Cat. No.: B14294707
CAS No.: 112481-16-0
M. Wt: 232.32 g/mol
InChI Key: WTNVSIFCPJIWLF-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-phenylheptane-2,5-dione is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.318 g/mol . This dione features a heptane-2,5-dione skeleton substituted with a phenyl group and geminal dimethyl units, a structure that serves as a valuable intermediate in synthetic organic chemistry . Researchers have identified its structural core as a promising inhibitor for specific proteins, highlighting its potential in pharmaceutical development and computational drug discovery studies . The compound is for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the relevant Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B14294707 6,6-Dimethyl-3-phenylheptane-2,5-dione CAS No. 112481-16-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112481-16-0

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

6,6-dimethyl-3-phenylheptane-2,5-dione

InChI

InChI=1S/C15H20O2/c1-11(16)13(10-14(17)15(2,3)4)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3

InChI Key

WTNVSIFCPJIWLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC(=O)C(C)(C)C)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 6,6 Dimethyl 3 Phenylheptane 2,5 Dione

Retrosynthetic Analysis of 6,6-Dimethyl-3-phenylheptane-2,5-dione

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of disconnections that correspond to known and reliable chemical reactions. amazonaws.com

For this compound, a 1,4-diketone, a primary disconnection can be made at the C3-C4 bond, which is a common strategy for this class of compounds. This disconnection points to a Stetter-type reaction or a Michael addition followed by oxidation. Another logical disconnection is at the C2-C3 bond, suggesting an acylation of a ketone enolate. A third possibility involves disconnecting the phenyl group, which could be introduced via a Friedel-Crafts reaction.

A plausible retrosynthetic pathway is outlined below:

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic analysis of this compound.

This analysis suggests that the target molecule can be synthesized from simpler precursors such as 3,3-dimethylbutan-2-one, benzaldehyde (B42025), and a pyruvate (B1213749) derivative.

Precursor Identification and Design for Optimized Synthesis

Based on the retrosynthetic analysis, several strategies can be employed for the synthesis of this compound. The choice of precursors is critical for an efficient and high-yielding synthesis.

The formation of the carbon skeleton of the target diketone can be achieved through alkylation of a ketone enolate. chemistrysteps.com In this approach, an enolate generated from a suitable ketone can react with an α-halo ketone. For the synthesis of this compound, one could envision the reaction of the enolate of 3,3-dimethylbutan-2-one with a 2-halo-1-phenylpropan-1-one derivative. However, controlling the regioselectivity of the alkylation and preventing self-condensation can be challenging.

A more controlled approach would involve the use of a pre-formed enolate equivalent, such as a silyl (B83357) enol ether, which can be reacted with an appropriate electrophile.

Claisen condensation is a powerful tool for the formation of β-keto esters or β-diketones through the reaction of two esters or an ester and a ketone in the presence of a strong base. fiveable.mewikipedia.orgoregonstate.edubyjus.com While the target molecule is a 1,4-diketone, modifications of condensation strategies can be applied.

A Stetter reaction, which involves the 1,4-addition of an aldehyde to an α,β-unsaturated ketone or ester, is a more direct approach for synthesizing 1,4-dicarbonyl compounds. acs.orgorganic-chemistry.org In the context of this compound, this could involve the reaction of benzaldehyde with 1-(3,3-dimethyl-2-oxobutyl)pyridinium salt, derived from 3,3-dimethylbutan-2-one.

Another viable strategy is the Michael addition of an enolate to an α,β-unsaturated ketone. For instance, the enolate of 3,3-dimethylbutan-2-one could be added to phenyl vinyl ketone. Subsequent oxidation of the resulting γ-hydroxyketone would yield the desired 1,4-diketone.

The Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.comtandfonline.comrsc.orgnih.gov To synthesize this compound using this method, one could consider the acylation of benzene (B151609) with a suitable dicarbonyl-containing acyl chloride. However, intramolecular cyclization and other side reactions could complicate this approach.

A more feasible approach would be to introduce the phenyl group at an earlier stage of the synthesis, for example, by starting with a phenyl-substituted precursor.

The target molecule, this compound, possesses a chiral center at the C3 position. Therefore, stereoselective synthesis to obtain a specific enantiomer could be of interest. Asymmetric synthesis of diketones can be achieved through various methods, including the use of chiral catalysts or auxiliaries. nih.gov

Development and Optimization of Synthetic Pathways for this compound

Based on the above considerations, a plausible synthetic pathway for this compound can be proposed. A promising route involves the Stetter reaction between benzaldehyde and an acyl anion equivalent derived from 3,3-dimethylbutan-2-one.

Proposed Synthetic Pathway:

Formation of the Acyl Anion Equivalent: 3,3-dimethylbutan-2-one can be converted to its corresponding thiazolium salt-derived acyl anion equivalent.

Stetter Reaction: The acyl anion equivalent undergoes a conjugate addition to benzaldehyde.

Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.

Optimization of this pathway would involve screening different thiazolium salt catalysts, bases, and reaction conditions (temperature, solvent) to maximize the yield and purity of the final product.

The following table summarizes potential synthetic strategies and their key features:

Synthetic StrategyKey ReactionPrecursorsAdvantagesPotential Challenges
Alkylation Enolate Alkylation3,3-dimethylbutan-2-one, 2-halo-1-phenylpropan-1-oneStraightforward conceptRegioselectivity, self-condensation
Condensation Stetter ReactionBenzaldehyde, 3,3-dimethylbutan-2-oneDirect formation of 1,4-dicarbonylCatalyst sensitivity, reaction conditions
Condensation Michael Addition3,3-dimethylbutan-2-one, Phenyl vinyl ketoneConvergent synthesisRequires subsequent oxidation step
Aromatic Substitution Friedel-Crafts AcylationBenzene, dicarbonyl acyl chlorideIntroduces phenyl group directlyPotential for side reactions

Further research and experimental validation are necessary to determine the most efficient and practical synthetic route for this compound.

Exploration of Reaction Conditions and Catalyst Systems

No specific information is available in the searched literature regarding the reaction conditions or catalyst systems for the synthesis of this compound. For the broader class of β-diketones, synthesis can be achieved through various catalytic methods, including biocatalysis, organocatalysis, and metal-based catalysis. mdpi.com The choice of catalyst and conditions is highly dependent on the specific substrates being used.

Evaluation of Yield, Purity, and Scalability Considerations

Data concerning the yield, purity, and potential for large-scale synthesis of this compound are absent from the available literature. Reports on the synthesis of other β-diketones sometimes include purification via the formation of copper chelates, a technique that can be improved for efficiency. nih.govd-nb.info However, without experimental data, it is impossible to evaluate these parameters for the target compound.

Solvent Effects and Reaction Medium Optimization

The influence of solvents on the synthesis of β-diketones can be significant, affecting reaction rates and product distribution (e.g., C-acylation vs. O-acylation). mdpi.com However, no studies detailing solvent effects or reaction medium optimization for the preparation of this compound could be located.

Green Chemistry Principles in the Synthesis of this compound

There is no information available on the application of green chemistry principles to the synthesis of this compound.

Continuous Flow Synthesis Applications for this compound

Similarly, no literature could be found describing the application of continuous flow synthesis for the production of this compound.

Reactivity and Transformations of 6,6 Dimethyl 3 Phenylheptane 2,5 Dione

Reactions Involving the Diketone Functionalities of 6,6-Dimethyl-3-phenylheptane-2,5-dione

The presence of two carbonyl groups in a 1,4-relationship is a key structural feature that dictates a significant portion of the molecule's reactivity. These carbonyl groups can undergo reactions independently or in concert, leading to a variety of products.

Like other carbonyl compounds, this compound can exist in equilibrium with its enol tautomers. researchgate.netcdnsciencepub.commdpi.comencyclopedia.pub The presence of acidic α-hydrogens allows for the formation of two possible enol forms, as depicted in the following scheme:

Scheme 1: Keto-Enol Tautomerism of this compound

The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the presence of acid or base catalysts. acs.org In aqueous solutions, the diketo form is generally favored for simple β-diketones. cdnsciencepub.com However, the substitution pattern in this compound could influence the relative stability of the enol forms. The formation of an intramolecular hydrogen bond in the enol form can be a stabilizing factor. mdpi.comencyclopedia.pub

Table 1: Factors Influencing Keto-Enol Equilibrium

Factor Influence on Equilibrium
Solvent Polarity Increasing solvent polarity generally favors the more polar keto form. acs.org
Temperature The effect of temperature is variable and depends on the specific system.
Catalysts (Acid/Base) Both acid and base catalysis can accelerate the rate of interconversion between keto and enol forms.

| Intramolecular Hydrogen Bonding | The formation of a stable six-membered ring through hydrogen bonding in the enol form can shift the equilibrium towards the enol. mdpi.comencyclopedia.pub |

The carbonyl carbons in this compound are electrophilic and thus susceptible to attack by nucleophiles. libretexts.orgwikipedia.org The two carbonyl groups, however, are not electronically or sterically equivalent. The carbonyl at the 2-position is adjacent to a methyl group and a phenyl-substituted carbon, while the carbonyl at the 5-position is flanked by a methylene (B1212753) group and a bulky tert-butyl group. This difference in steric hindrance would likely lead to regioselectivity in nucleophilic addition reactions, with the less hindered carbonyl at the 2-position being more reactive towards bulky nucleophiles.

Common nucleophilic addition reactions include the addition of Grignard reagents, organolithium compounds, and hydrides. jove.com These reactions would lead to the formation of the corresponding tertiary alcohols.

Electrophilic addition can occur at the carbonyl oxygen after protonation, which activates the carbonyl group towards nucleophilic attack. libretexts.org

A characteristic reaction of 1,4-diketones is their condensation with bifunctional reagents to form heterocyclic compounds. iupac.org The most well-known of these is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to yield a pyrrole. organic-chemistry.org

Scheme 2: Paal-Knorr Pyrrole Synthesis with this compound

Similarly, reaction with hydrazine (B178648) or substituted hydrazines would yield pyridazine (B1198779) derivatives, while reaction with phosphorus pentasulfide would lead to the formation of a thiophene (B33073) ring.

Table 2: Heterocyclic Products from Condensation Reactions

Bifunctional Reagent Heterocyclic Product
Ammonia (NH₃) Pyrrole
Primary Amine (R-NH₂) N-substituted Pyrrole
Hydrazine (H₂N-NH₂) Dihydropyridazine
Hydroxylamine (H₂N-OH) Dihydrooxazine

Reactions at the Phenyl Substituent of this compound

The phenyl group in this compound can undergo reactions typical of aromatic compounds, most notably electrophilic aromatic substitution.

The alkyl group attached to the benzene (B151609) ring is an activating group and an ortho-, para-director for electrophilic aromatic substitution. wikipedia.orgbyjus.commasterorganicchemistry.commasterorganicchemistry.commsu.edu Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would be expected to occur primarily at the ortho and para positions of the phenyl ring.

Table 3: Representative Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Products
Nitration HNO₃, H₂SO₄ Ortho-nitro and para-nitro substituted derivatives
Bromination Br₂, FeBr₃ Ortho-bromo and para-bromo substituted derivatives
Sulfonation Fuming H₂SO₄ Ortho-sulfonic acid and para-sulfonic acid derivatives

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho-acyl and para-acyl substituted derivatives |

The steric hindrance from the adjacent part of the molecule might influence the ortho/para ratio of the products.

The phenyl group can also participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.org For these reactions to occur, the phenyl ring typically needs to be functionalized with a suitable leaving group, such as a halide or a triflate. These functionalized derivatives can then be coupled with a variety of organometallic reagents.

Alternatively, the ketone functionalities can be converted into other groups that facilitate cross-coupling. For instance, conversion of one of the ketone groups to its corresponding N-tosylhydrazone allows for its use in transition-metal-catalyzed carbene-based cross-coupling reactions. researchgate.netacs.org

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Typical Catalyst Coupling Partners
Suzuki Coupling Palladium(0) complex Aryl/vinyl boronic acid or ester
Heck Coupling Palladium(0) complex Alkene
Sonogashira Coupling Palladium(0) and Copper(I) Terminal alkyne

| Buchwald-Hartwig Amination | Palladium(0) complex | Amine |

Transformations at the Gem-Dimethyl Substituted Carbon of this compound

The gem-dimethyl group at the C6 position of this compound significantly influences the reactivity at the adjacent C5-carbonyl and the C6-carbon itself. The steric bulk of the two methyl groups hinders the approach of nucleophiles to the C5-carbonyl, making it less susceptible to reactions like Grignard additions or reductions compared to the C2-carbonyl.

Furthermore, the absence of an enolizable proton at the C6 position prevents reactions that proceed through an enolate at this site. However, transformations involving the gem-dimethyl group itself are possible, though they often require forcing conditions. For instance, radical-mediated functionalization could potentially lead to the introduction of other substituents on the methyl groups.

Under certain oxidative conditions, cleavage of the C5-C6 bond might occur, although this is a less common transformation for acyclic diketones. The stability of the tertiary carbon at C6 makes it less prone to oxidation compared to a methylene or methine group.

Derivatization Strategies for Functionalization of this compound

The presence of two carbonyl groups and an enolizable α-hydrogen at the C4 position provides multiple avenues for the derivatization of this compound. These strategies allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse molecular architectures.

One of the most common derivatization methods for β-diketones is their condensation with binucleophiles to form heterocyclic compounds. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines or ureas can produce pyrimidines. The unsymmetrical nature of this compound can lead to the formation of regioisomers in these reactions.

The enolizable proton at C4 can be abstracted to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. These include alkylation, acylation, and aldol-type condensations. The regioselectivity of these reactions is a key consideration.

Another derivatization strategy involves the Knoevenagel condensation, where the active methylene group at C4 reacts with aldehydes or ketones in the presence of a weak base. This reaction leads to the formation of α,β-unsaturated dicarbonyl compounds. Additionally, the diketone can act as a Michael donor in conjugate addition reactions to α,β-unsaturated acceptors.

Table 1: Illustrative Derivatization Reactions of an Analogous Unsymmetrical 1,3-Diketone

Reagent(s)Reaction TypePotential Product(s)
HydrazineCyclocondensationSubstituted Pyrazole(s)
PhenylhydrazineCyclocondensationPhenyl-substituted Pyrazole(s)
AcetamidineCyclocondensationSubstituted Pyrimidine(s)
Benzaldehyde (B42025), PiperidineKnoevenagel Condensationα,β-Unsaturated Diketone
Methyl Iodide, BaseAlkylationC4-Methylated Diketone
Methyl Vinyl Ketone, BaseMichael Addition1,5-Diketone Adduct

Chemoselectivity and Regioselectivity in Reactions of this compound

The chemoselectivity and regioselectivity of reactions involving this compound are primarily dictated by the steric and electronic properties of the phenyl and gem-dimethyl substituents.

Chemoselectivity: In reactions involving nucleophilic attack at a carbonyl group, the C2-carbonyl is generally more reactive than the C5-carbonyl. This is due to the significant steric hindrance imposed by the adjacent gem-dimethyl group at C6. Therefore, reactions such as selective reduction or Grignard addition are expected to occur preferentially at the C2 position.

Regioselectivity of Enolate Formation: The acidity of the α-protons at C4 is influenced by both adjacent carbonyl groups. Deprotonation will exclusively occur at this position to form the enolate.

Regioselectivity in Heterocycle Formation: The formation of heterocycles, such as pyrazoles and pyrimidines, from unsymmetrical β-diketones often leads to a mixture of regioisomers. In the case of this compound reacting with a monosubstituted hydrazine (e.g., methylhydrazine), two possible pyrazole (B372694) regioisomers can be formed. The regiochemical outcome is dependent on the reaction conditions and the nature of the substituents on both the diketone and the hydrazine. The initial nucleophilic attack of the hydrazine can occur at either the C2 or C5 carbonyl group, leading to different intermediates and ultimately different regioisomers. The steric hindrance at C5 would likely favor initial attack at C2.

Table 2: Predicted Regiochemical Outcome in the Reaction with Methylhydrazine

Site of Initial AttackIntermediateFinal ProductMajor/Minor
C2-carbonylHydrazone at C2Pyrazole with methyl on N adjacent to phenyl-substituted carbonMajor
C5-carbonylHydrazone at C5Pyrazole with methyl on N adjacent to gem-dimethyl-substituted carbonMinor

Spectroscopic Characterization of 6,6 Dimethyl 3 Phenylheptane 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for 6,6-Dimethyl-3-phenylheptane-2,5-dione

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, NMR is crucial for assigning the specific protons and carbons and understanding the molecule's three-dimensional structure in solution.

¹H NMR and ¹³C NMR Assignments and Analysis

The ¹H and ¹³C NMR spectra provide foundational information for the structural elucidation of this compound. The chemical shifts are influenced by the electronic environment of each nucleus, with electronegative groups like carbonyls and the aromatic phenyl ring causing significant deshielding effects.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The phenyl group will exhibit signals in the aromatic region (δ 7.0-8.0 ppm). The aliphatic protons will appear in the upfield region, with their chemical shifts influenced by proximity to the deshielding carbonyl groups. The methine proton (H3) is expected to be significantly downfield due to the adjacent phenyl and carbonyl groups. The methylene (B1212753) protons (H4) will likely appear as a multiplet, being diastereotopic due to the adjacent chiral center at C3. The methyl protons of the acetyl group (H1) and the tert-butyl group (H7) will appear as sharp singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule. The carbonyl carbons (C2 and C5) are the most deshielded and will appear far downfield (δ 190-220 ppm). The carbons of the phenyl ring will resonate in the typical aromatic region (δ 120-140 ppm). The aliphatic carbons will be found in the upfield region of the spectrum. The quaternary carbon of the tert-butyl group (C6) will also be identifiable.

A summary of the predicted ¹H and ¹³C NMR chemical shifts and their assignments is presented below.

Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound (Note: Data is predictive and based on typical chemical shift values for similar functional groups.)

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C1 (-CH₃) ~2.1 (s, 3H) ~29
C2 (C=O) - ~209
C3 (-CH-) ~4.5 (t, 1H) ~58
C4 (-CH₂-) ~3.0 (d, 2H) ~45
C5 (C=O) - ~212
C6 (quat-C) - ~44
C7 (-C(CH₃)₃) ~1.1 (s, 9H) ~26
C8 (ipso-C) - ~138
C9/C13 (ortho-C) ~7.3 (d, 2H) ~129
C10/C12 (meta-C) ~7.4 (t, 2H) ~128

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a key correlation or "cross-peak" would be observed between the methine proton (H3) and the methylene protons (H4). libretexts.orgnanalysis.com Correlations would also be seen among the ortho, meta, and para protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.org This would allow for the definitive assignment of each protonated carbon, for example, linking the ¹H signal at ~4.5 ppm to the ¹³C signal at ~58 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to three bonds) between protons and carbons. This is particularly useful for identifying connectivity involving quaternary carbons. Expected correlations would include the protons of the acetyl group (H1) to the carbonyl carbon C2, and the protons of the tert-butyl group (H7) to both the quaternary carbon C6 and the carbonyl carbon C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This technique is invaluable for determining the molecule's preferred conformation in solution. arxiv.org For instance, NOE cross-peaks between the phenyl protons and the H3 or H4 protons would provide insights into the rotational orientation of the phenyl group relative to the heptane (B126788) chain.

Table 2: Expected Key 2D NMR Correlations for this compound

Experiment Correlating Protons/Carbons Information Gained
COSY H3 ↔ H4 Connectivity between methine and methylene groups.
H9 ↔ H10 ↔ H11 Connectivity within the phenyl ring spin system.
HSQC H1 ↔ C1 Direct attachment of acetyl protons to C1.
H3 ↔ C3 Direct attachment of methine proton to C3.
H4 ↔ C4 Direct attachment of methylene protons to C4.
H7 ↔ C7 Direct attachment of tert-butyl protons to C7.
HMBC H1 → C2 Connectivity of acetyl group to carbonyl C2.
H4 → C2, C3, C5, C6 Connectivity of methylene group to surrounding carbons.
H7 → C5, C6 Connectivity of tert-butyl group to carbonyl C5 and quat C6.
H9 → C8, C11 Phenyl ring connectivity.
NOESY H9/H13 ↔ H3 Spatial proximity, indicating phenyl ring conformation.

Advanced NMR Studies for Conformational and Configurational Elucidation

The conformational flexibility of this compound, particularly rotation around the C3-C4 and C3-C8 (phenyl) bonds, can be investigated using advanced NMR techniques. mdpi.com Variable-temperature (VT) NMR studies can be employed to monitor changes in chemical shifts or to "freeze out" different conformers if the energy barrier to rotation is sufficiently high.

Furthermore, Nuclear Overhauser Effect (NOE) experiments are central to conformational analysis. Quantitative analysis of NOESY cross-peak intensities can be used to calculate interproton distances, which can then be compared with distances from molecular models of different conformations to determine the most populated conformer in solution. acs.org For flexible molecules, these NMR-derived distances represent an average over all accessible conformations. mdpi.com

Vibrational Spectroscopy (IR, Raman) for this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.sa

The IR and Raman spectra of this compound would be dominated by the stretching vibrations of its two carbonyl groups. Saturated aliphatic ketones typically show a strong C=O stretching band around 1715 cm⁻¹. orgchemboulder.comlibretexts.org The presence of two distinct carbonyl environments (one adjacent to a methyl group, the other to a tert-butyl group) may lead to two closely spaced or a broadened C=O absorption band.

Other characteristic bands would include:

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations from the phenyl ring are expected in the 1600-1450 cm⁻¹ region. libretexts.org

C-H bending: Bending vibrations for methyl and methylene groups appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. It is particularly sensitive to symmetric, non-polar bonds and would be effective for observing the C=C bonds of the phenyl ring and the C-C backbone vibrations. ksu.edu.sa

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3100 - 3000 Medium Medium
Aliphatic C-H Stretch 3000 - 2850 Strong Strong
C=O Stretch (Ketones) 1720 - 1705 Very Strong Medium
Aromatic C=C Stretch 1600 - 1450 Medium-Strong Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern upon ionization.

For this compound (C₁₅H₂₀O₂), the molecular weight is 232.32 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 232.

The fragmentation of ketones is dominated by specific pathways:

Alpha-Cleavage: This is the cleavage of the bond adjacent to the carbonyl group. jove.comochemacademy.comyoutube.com This process is very common for ketones and results in the formation of a stable acylium ion. fiveable.mechemguide.co.uk For this molecule, two primary alpha-cleavage pathways are possible:

Cleavage between C2 and C3, leading to the loss of a C₁₂H₁₅O˙ radical and the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43 .

Cleavage between C4 and C5, leading to the loss of a C₄H₇O˙ radical and formation of a phenyl-substituted acylium ion at m/z 189 .

Cleavage between C5 and C6, leading to the loss of a tert-butyl radical (C₄H₉˙) and the formation of a large acylium ion at m/z 175 .

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a hydrogen atom on the gamma (γ) carbon. dummies.comwikipedia.orglibretexts.org In this molecule, the acetyl carbonyl (C2) does not have a γ-hydrogen. The pivaloyl carbonyl (C5) has γ-hydrogens on the phenyl ring, but abstraction from an sp² carbon is generally unfavorable. Therefore, a classic McLafferty rearrangement is unlikely to be a major fragmentation pathway for the molecular ion. libretexts.org

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Fragmentation Pathway
232 [C₁₅H₂₀O₂]⁺˙ Molecular Ion (M⁺˙)
175 [M - C₄H₉]⁺ α-cleavage, loss of tert-butyl radical
105 [C₇H₅O]⁺ Cleavage of C3-C4 bond, loss of C₈H₁₅O radical
77 [C₆H₅]⁺ Phenyl cation
57 [C₄H₉]⁺ tert-butyl cation

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While solution-state NMR provides information on the average conformation, X-ray crystallography reveals the exact solid-state structure, including bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure. Key structural parameters that would be determined include:

The conformation of the heptane backbone.

The rotational angle (torsion angle) of the phenyl group relative to the rest of the molecule.

The planarity of the β-diketone moiety, which can exist in keto or enol tautomeric forms in the solid state. nih.govresearchgate.net

The study of co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice, would also be possible. Forming co-crystals of this compound with other molecules could be explored to modify its physical properties or to study specific intermolecular interactions.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
2-hexanone
4-heptanone
Butyrophenone
2-pentanol
Triethylamine

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy if applicable)rsc.org

The electronic absorption spectra of this compound and its derivatives, like other β-dicarbonyl compounds, are characterized by intense absorption bands in the ultraviolet (UV) region. This absorption is primarily attributed to π→π* electronic transitions within the conjugated enol form of the molecule. The position and intensity of these absorption bands are sensitive to the molecular structure, specifically the nature of the substituents, and the polarity of the solvent used for analysis.

β-Diketones exist in a tautomeric equilibrium between the diketo and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it the predominant form in many solvents and the primary contributor to the UV-Vis spectrum. The general structure and the keto-enol tautomerism are depicted below:

Keto-enol tautomerism in β-diketones
Figure 1. Keto-enol tautomerism in β-diketones.

The solvent environment plays a crucial role in the position of the absorption maximum (λmax). vlabs.ac.in In non-polar solvents, the intramolecular hydrogen bond of the enol form is more stable, while polar solvents can engage in intermolecular hydrogen bonding, affecting the energy levels of the electronic states. rsc.orgslideshare.netijcce.ac.ir

Detailed Research Findings from Related Compounds

To understand the potential UV-Vis spectroscopic characteristics of this compound, data from analogous compounds are presented.

Acetylacetone (B45752) (Pentane-2,4-dione): As the simplest β-diketone, it serves as a baseline. In its enol form, it exhibits a strong absorption band around 275 nm in polar solvents, which is attributed to a π→π* transition. rsc.org

Dibenzoylmethane (1,3-Diphenylpropane-1,3-dione): This compound, with two phenyl substituents, shows a significant red shift compared to acetylacetone due to extended conjugation. Its main absorption band is typically observed in the range of 340-360 nm. nih.govnist.govwikipedia.org

2,2,6,6-Tetramethyl-3,5-heptanedione (Dipivaloylmethane): This derivative is structurally relevant due to the presence of two tert-butyl groups. These bulky groups can influence the planarity of the enol system and thus its electronic properties. nist.govnist.govnih.gov

The UV-Vis spectrum of this compound is expected to show a λmax value that lies between that of a simple aliphatic β-diketone and a diaryl-β-diketone, with the phenyl group pushing the absorption to a longer wavelength than that of acetylacetone.

Data Tables

The following tables summarize the UV-Vis absorption data for selected β-diketones to provide a comparative basis for estimating the properties of this compound.

Comprehensive Search Yields No Specific Computational Studies for this compound

A thorough investigation into scientific databases and scholarly articles has found no specific published computational or theoretical studies for the chemical compound this compound.

Despite a comprehensive search for research pertaining to the molecular geometry, conformational analysis, electronic structure, and spectroscopic properties of this compound, no dedicated studies containing the specific data required to populate the requested article sections were identified.

The search included queries for quantum chemical calculations, Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and other relevant computational chemistry terms associated with the compound's name and its CAS number (112481-16-0).

Public chemical databases like PubChem contain entries for isomers such as 6,6-Dimethyl-4-phenylheptane-2,5-dione, but these provide only basic computed properties (e.g., molecular weight) and not the in-depth theoretical analyses required.

While the methodologies outlined in the user's request—such as molecular geometry optimization, conformational analysis, and electronic structure prediction—are standard techniques in computational chemistry, the application of these methods and the resulting data are specific to each molecule and must be determined through dedicated research. Without published literature, it is not possible to provide a scientifically accurate and detailed article on the computational studies of this compound.

Generating content for the requested outline would require speculating on the results of such studies, which would not be factual or based on verifiable research findings. Therefore, the requested article cannot be produced at this time.

Computational and Theoretical Studies on 6,6 Dimethyl 3 Phenylheptane 2,5 Dione

Reaction Mechanism Elucidation Using Computational Models for Transformations of 6,6-Dimethyl-3-phenylheptane-2,5-dione

A thorough review of scientific literature reveals a notable absence of computational studies specifically detailing the reaction mechanisms for the transformations of this compound. While computational chemistry is a powerful tool for elucidating reaction pathways, transition states, and the energetics of chemical transformations, it appears that this particular compound has not yet been the subject of such focused theoretical investigation.

Consequently, detailed research findings, including data tables of activation energies, transition state geometries, or reaction coordinate diagrams derived from computational models for this compound, are not available in published literature. The exploration of its potential chemical transformations, such as cyclization, enolization, or reactions at the carbonyl groups, through theoretical models remains an open area for future research.

Without specific studies, any discussion on reaction mechanisms would be purely speculative and fall outside the scope of reporting established scientific findings. Future computational work could provide valuable insights into the reactivity and potential synthetic applications of this diketone.

Mechanistic Investigations of Reactions Involving 6,6 Dimethyl 3 Phenylheptane 2,5 Dione

Elucidation of Reaction Pathways for Synthesis and Transformations of 6,6-Dimethyl-3-phenylheptane-2,5-dione

The synthesis of 1,4-dicarbonyl compounds like this compound can be achieved through several established synthetic routes. The elucidation of these pathways involves identifying the starting materials and the sequence of bond-forming events. Two prominent hypothetical pathways are the Stetter reaction and the Michael addition.

Stetter Reaction Pathway: The Stetter reaction is a conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or cyanide. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a plausible pathway would involve the reaction of phenylacetaldehyde with 4,4-dimethyl-1-penten-3-one. The key feature of this pathway is the umpolung (polarity reversal) of the aldehyde's carbonyl carbon from an electrophile to a nucleophile. wikipedia.org

Michael Addition Pathway: Alternatively, a Michael addition (or conjugate addition) could be employed. masterorganicchemistry.comwikipedia.org This pathway would likely involve the reaction of an enolate nucleophile with an α,β-unsaturated ketone. A hypothetical retrosynthesis suggests two primary routes:

The reaction of the enolate of pinacolone (3,3-dimethyl-2-butanone) with benzalacetone (4-phenyl-3-buten-2-one).

The reaction of the enolate derived from 1-phenyl-2-propanone with 4-methyl-3-penten-2-one.

The specific pathway followed would depend on the chosen reaction conditions, including the base, solvent, and temperature, which influence the formation and reactivity of the key intermediates.

Identification and Characterization of Reaction Intermediates

The mechanisms for forming 1,4-diketones are characterized by the generation of transient, reactive intermediates. Identifying and characterizing these species is crucial for understanding the reaction pathway.

In the Stetter reaction , the key intermediate is the Breslow intermediate . acs.orgacs.org This species is formed from the addition of an N-heterocyclic carbene (NHC) catalyst to the aldehyde (e.g., phenylacetaldehyde). nih.gov The resulting acyl anion equivalent is the active nucleophile that attacks the Michael acceptor. researchgate.net

In the Michael addition pathway , the principal reactive intermediate is an enolate . masterorganicchemistry.com An enolate is formed by the deprotonation of a ketone at the α-carbon by a base. The structure and stability of the enolate are critical to the reaction's success. For instance, in the hypothetical reaction of pinacolone, the enolate would form on the less hindered methyl group. This enolate then acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. chemistrysteps.com The subsequent intermediate is another enolate, which is then protonated to yield the final 1,4-diketone product. masterorganicchemistry.com

Characterization of such intermediates is often indirect, involving trapping experiments or spectroscopic analysis (such as NMR) under conditions that allow for their observation. Computational studies also play a significant role in predicting the structure and stability of these transient species. nih.gov

Transition State Analysis in Key Transformations

Transition state analysis, primarily conducted through computational chemistry using methods like Density Functional Theory (DFT), provides insight into the energy barriers and geometries of the rate-determining steps of a reaction. nih.govdntb.gov.ua

For a hypothetical Stetter reaction synthesis of this compound, transition state analysis would focus on two key steps: the formation of the Breslow intermediate and the subsequent C-C bond-forming Michael-type addition. nih.gov Computational models would help determine which of these steps has a higher activation energy and is therefore rate-limiting. dntb.gov.ua

For the Michael addition , computational studies would model the transition state of the enolate attacking the α,β-unsaturated ketone. nih.govcomporgchem.com These analyses can reveal the preferred stereochemical outcome by comparing the energies of different transition state geometries (e.g., open vs. closed transition states). nih.gov Factors such as solvent effects and the nature of the cation associated with the enolate are critical variables in these models. nih.govresearchgate.net

The table below illustrates hypothetical calculated activation energies for the key C-C bond-forming step in the synthesis of this compound via different pathways, demonstrating how such data can be used to compare reaction feasibility.

Reaction PathwayKey StepComputational MethodCalculated Activation Energy (kcal/mol)
Stetter ReactionMichael-type addition of Breslow intermediateDFT (B3LYP/6-31G) 18.5
Michael Addition (Pinacolone route)Enolate attack on benzalacetoneDFT (M06-2X/6-311+G)22.1
Michael Addition (Phenylpropanone route)Enolate attack on 4-methyl-3-penten-2-oneDFT (M06-2X/6-311+G**)23.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Isotopic Labeling Studies for Mechanistic Probing

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction and to determine mechanism details, such as whether a specific bond is broken in the rate-determining step.

To probe the mechanism of the formation of this compound, deuterium (²H) could be used as a label. For example, in the Stetter reaction pathway, using α-deuterated phenylacetaldehyde (Ph-CD₂-CHO) would allow researchers to track the deuterium atom in the final product. Its final position would confirm the proposed proton transfer steps involved in the formation and reaction of the Breslow intermediate.

Furthermore, isotopic labeling can be used to measure the kinetic isotope effect (KIE) . If the C-H bond at the α-position of the aldehyde is broken in the rate-determining step of the Stetter reaction, replacing hydrogen with deuterium would slow the reaction down (a primary KIE > 1). Observing a significant KIE would provide strong evidence for the proposed mechanism. Similarly, in the Michael addition pathway, deuterating the α-carbon of the ketone (e.g., pinacolone-d₃) would help determine if enolate formation is the rate-limiting step.

Kinetic Studies and Determination of Rate Laws for Reactions of this compound

Kinetic studies measure reaction rates under varying conditions to determine the reaction's rate law. The rate law is an equation that expresses the reaction rate as a function of the concentration of the reactants and catalysts, providing critical insight into the mechanism.

For a hypothetical organocatalytic Stetter reaction to form this compound, the rate of the reaction would be monitored while systematically changing the concentrations of the aldehyde, the Michael acceptor, and the N-heterocyclic carbene catalyst.

A plausible rate law for this reaction might be: Rate = k[Phenylacetaldehyde][NHC Catalyst]

This rate law would suggest that the reaction is first-order with respect to both the aldehyde and the catalyst and zero-order with respect to the Michael acceptor. Such a finding would imply that the formation of the Breslow intermediate is the rate-determining step, and the subsequent reaction with the acceptor is fast.

The following table presents hypothetical data from such a kinetic study:

Experiment[Phenylacetaldehyde] (M)[4,4-dimethyl-1-penten-3-one] (M)[Catalyst] (M)Initial Rate (M/s)
10.10.10.011.5 x 10⁻⁵
20.20.10.013.0 x 10⁻⁵
30.10.20.011.5 x 10⁻⁵
40.10.10.023.0 x 10⁻⁵

Note: The data in this table is hypothetical and for illustrative purposes only.

Catalytic Mechanisms in Metal-Mediated or Organocatalytic Reactions

Both organocatalysis and metal-mediated catalysis offer powerful methods for the synthesis of 1,4-diketones, each with distinct mechanisms.

Organocatalytic Mechanism (Stetter Reaction): As discussed, the Stetter reaction is a prime example of organocatalysis using N-heterocyclic carbenes (NHCs). acs.orgresearchgate.net The catalytic cycle proceeds as follows:

Catalyst Activation: A base deprotonates the azolium salt precatalyst to generate the nucleophilic NHC. organic-chemistry.org

Breslow Intermediate Formation: The NHC attacks the aldehyde carbonyl carbon. A subsequent proton transfer forms the key Breslow intermediate, which functions as an acyl anion equivalent. nih.govd-nb.info

Conjugate Addition: The Breslow intermediate nucleophilically attacks the β-carbon of the Michael acceptor. wikipedia.org

Product Formation and Catalyst Regeneration: The resulting intermediate collapses, eliminating the final 1,4-diketone product and regenerating the NHC catalyst, which can then enter a new cycle. organic-chemistry.org

Metal-Mediated Mechanisms: Various transition metals, such as palladium, can catalyze the synthesis of 1,4-diketones. organic-chemistry.org One plausible metal-catalyzed approach involves the palladium-catalyzed coupling of an enolate (or its equivalent, like a silyl (B83357) enol ether) with a suitable electrophile. Another pathway is the palladium-catalyzed acylation of organozinc reagents in the presence of an enone and carbon monoxide. organic-chemistry.org The mechanism for such reactions typically involves a catalytic cycle of oxidative addition, insertion, and reductive elimination steps centered on the metal catalyst. For instance, a palladium(0) catalyst might undergo oxidative addition into an acyl halide, followed by coordination and insertion of the Michael acceptor, and finally reductive elimination to yield the 1,4-diketone and regenerate the Pd(0) catalyst.

Synthetic Applications of 6,6 Dimethyl 3 Phenylheptane 2,5 Dione As a Building Block

Role in the Construction of Complex Organic Frameworks

Hypothetically, a molecule like 6,6-Dimethyl-3-phenylheptane-2,5-dione could serve as a node or linker in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The carbonyl groups could potentially be modified to introduce coordinating functionalities, such as carboxylates or nitrogen-containing heterocycles, which could then bind to metal centers or other organic linkers to form extended, porous structures. The bulky tert-butyl and phenyl groups would influence the resulting framework's topology and pore environment. However, no published research has demonstrated this application for this specific compound.

Integration of this compound into Polyketide-like Architectures

Polyketides are a large class of natural products characterized by repeating keto-methylene units. nih.gov While this compound is not a polyketide itself, it could theoretically be incorporated into a synthetic sequence mimicking polyketide biosynthesis. The dione (B5365651) functionality offers handles for aldol-type reactions or other carbon-carbon bond-forming strategies to extend the carbon chain. The existing stereocenter and functional groups would need to be considered in any such synthetic design. At present, there is no evidence in the literature of this compound being used for this purpose.

Use as a Precursor for Heterocyclic Compound Synthesis

The 1,4-dicarbonyl motif is a classic precursor for the synthesis of various five-membered heterocycles through the Paal-Knorr synthesis. By reacting this compound with appropriate reagents, one could envision the formation of furans, pyrroles, and thiophenes. For instance, treatment with a dehydrating agent could yield a furan (B31954) derivative, while reaction with ammonia (B1221849) or a primary amine would lead to a pyrrole. Similarly, a sulfurizing agent like Lawesson's reagent could produce a thiophene (B33073). Despite this well-established reactivity pattern for 1,4-diones, specific examples involving this compound are not documented.

Development of Novel Synthetic Reagents or Ligands utilizing this compound Derivatives

The structure of this compound could be modified to create novel reagents or ligands. For example, conversion of the carbonyl groups to imines or hydrazones could introduce nitrogen atoms capable of coordinating to metal catalysts. The steric bulk provided by the tert-butyl and phenyl groups could influence the stereochemical outcome of reactions catalyzed by such ligands. This remains a hypothetical application, as no research has been published on the development of reagents or ligands from this specific dione.

Contribution to Total Synthesis Efforts of Natural Products or Analogues

The total synthesis of complex natural products often relies on the creative use of readily available or synthetically accessible building blocks. rsc.orgnih.gov A molecule like this compound, with its defined stereochemistry and multiple functional groups, could potentially serve as a fragment in the convergent synthesis of a larger natural product or an analogue. However, a review of the literature on natural product synthesis did not reveal any instances where this compound has been employed as a key intermediate or starting material.

Future Research Directions and Emerging Methodologies for 6,6 Dimethyl 3 Phenylheptane 2,5 Dione

Exploration of Untapped Synthetic Transformations

While the synthesis of 1,4-dicarbonyl compounds is a well-established field, the specific synthesis of 6,6-Dimethyl-3-phenylheptane-2,5-dione is not prominently documented. Future synthetic explorations could focus on stereoselective methods to control the chirality at the C3 position. Methodologies such as sulfonium (B1226848) rearrangement-based approaches could offer stereocontrolled access to this and related γ-dicarbonyl compounds. acs.org The reactivity of the two distinct carbonyl groups also presents an opportunity for selective transformations. For instance, selective reduction, enolization, or condensation reactions at either the C2 or C5 position could lead to a diverse array of functionalized products. The steric hindrance imposed by the tert-butyl group is expected to play a significant role in directing the regioselectivity of such reactions.

Application of Advanced In-Situ Characterization Techniques

Understanding the transient intermediates and reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and discovering new transformations. Advanced in-situ characterization techniques, such as ReactIR, in-situ NMR spectroscopy, and mass spectrometry, can provide real-time monitoring of reaction progress. These techniques are invaluable for detecting and characterizing highly reactive intermediates, such as enolates or reaction byproducts, which are often challenging to isolate and study using traditional methods. nih.gov The high reactivity of dicarbonyl compounds makes these in-situ techniques particularly relevant for elucidating complex reaction pathways. nih.gov

Integration with Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening. zenodo.orgacs.orgnih.gov The application of flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and better scalability. zenodo.orgnih.gov Automated flow systems can be employed to rapidly screen a wide range of reaction parameters, such as temperature, pressure, residence time, and catalyst loading, to identify optimal synthetic conditions. This approach would be particularly beneficial for multistep synthetic sequences leading to this dicarbonyl compound and its derivatives. zenodo.org

Development of New Catalytic Systems for Specific Transformations of this compound

The development of novel catalytic systems tailored for specific transformations of this compound is a promising area of research. For instance, the regioselective functionalization of the dicarbonyl moiety could be achieved using specifically designed organocatalysts or transition metal catalysts. nih.govnih.govacs.org Palladium catalysis, for example, has been successfully employed in the 1,4-difunctionalization of dienes, a reaction type that could be adapted for the synthesis or modification of dicarbonyl compounds. nih.govnih.govacs.org The development of catalysts that can differentiate between the two carbonyl environments within the molecule would be a significant advancement.

Computational Guidance for the Design of Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. tandfonline.comnih.gov Theoretical calculations can be used to predict the most likely sites for nucleophilic or electrophilic attack, to understand the conformational preferences of the molecule, and to model the transition states of potential reactions. This computational guidance can accelerate the discovery of new reactions and the design of novel applications for this compound and its derivatives by providing a theoretical framework to complement experimental investigations. tandfonline.comnih.gov

Q & A

Q. What are the common synthetic routes for 6,6-Dimethyl-3-phenylheptane-2,5-dione?

  • Methodological Answer : Synthesis often involves one-pot reactions or enzyme-catalyzed polymerization . For example:
  • One-pot synthesis : Optimize starting materials (e.g., anhydrides or indole derivatives) under controlled conditions (temperature, solvent polarity) to achieve cyclization .
  • Enzyme-catalyzed polymerization : Use lipases or proteases to polymerize morpholine-2,5-dione derivatives, noting that stereochemistry (e.g., R/S configuration) and steric hindrance from methyl groups significantly influence reaction efficiency .
  • Key parameters : Monitor reaction time, catalyst loading, and purification steps (e.g., column chromatography).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : Assign peaks for methyl, phenyl, and diketone groups; compare with analogs like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione to resolve ambiguities .
  • X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds in diketopiperazine derivatives) .
  • HPLC-UV : Validate purity and monitor degradation products using UV absorption at 220–340 nm, as applied to diketopiperazine derivatives .

Q. What biological assays are used to assess the bioactivity of this compound?

  • Methodological Answer :
  • Cytotoxicity assays : Use the Mosmann colorimetric assay with tetrazolium salts (e.g., MTT) to quantify cell viability in cancer or microbial models .
  • Antiviral testing : Perform plaque reduction assays (e.g., against H1N1 influenza) and calculate IC₅₀ values via dose-response curves, as demonstrated for structurally related diketopiperazines .

Advanced Research Questions

Q. How can researchers optimize reaction yields during enzyme-catalyzed synthesis?

  • Methodological Answer :
  • Stereochemical control : Prefer 6(S)-methyl-morpholine-2,5-dione over racemic mixtures to enhance enzyme (e.g., PPL) activity .
  • Reaction conditions : Adjust solvent (e.g., toluene vs. THF), temperature (25–60°C), and enzyme immobilization to improve stability.
  • Table: Yield Optimization Parameters
ParameterOptimal RangeImpact on Yield
Enzyme Loading10–20 mg/mL↑ Catalytic efficiency
Solvent PolarityLow (e.g., toluene)↑ Monomer solubility
Temperature40–50°C↑ Reaction rate

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Triangulation : Combine NMR, X-ray, and mass spectrometry data to cross-validate assignments .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility in diketone moieties .
  • Computational modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .

Q. How to address variability in biological activity data across studies?

  • Methodological Answer :
  • Standardized protocols : Adopt consistent cell lines (e.g., RAW 264.7 macrophages for NO inhibition) and assay durations .
  • Structural analogs : Compare bioactivity with derivatives (e.g., 3-isobutyl-4-phenylfuran-2,5-dione) to identify pharmacophore requirements .
  • Dose-response validation : Use multiple replicates and statistical tools (e.g., ANOVA) to minimize outliers .

Methodological Notes

  • Data Validation : For bioactivity studies, combine quantitative assays (e.g., IC₅₀) with qualitative checks (e.g., member checking or peer debriefing) to ensure reproducibility .
  • Contradiction Analysis : When experimental results conflict with literature, systematically vary parameters (e.g., solvent, catalyst) and document deviations to identify root causes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.